molecular formula C13H23N3O3 B2395897 Tert-butyl 10-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate CAS No. 2251054-53-0

Tert-butyl 10-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate

Cat. No.: B2395897
CAS No.: 2251054-53-0
M. Wt: 269.345
InChI Key: CBNRNNHQVKGFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 10-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique spirocyclic structure, which includes a triazaspiro ring system, making it an interesting subject for research in various fields.

Preparation Methods

The synthesis of Tert-butyl 10-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core through cyclization reactions, followed by functional group modifications to introduce the tert-butyl ester and other substituents. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Tert-butyl 10-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the spirocyclic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 10-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Tert-butyl 10-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Tert-butyl 10-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate can be compared with other similar spirocyclic compounds, such as:

    7-Benzyl 10-Tert-Butyl 3-Oxo-2,7,10-Triazaspiro[4.6]Undecane-7,10-Dicarboxylate: This compound has a similar spirocyclic structure but with different substituents.

    Tert-butyl 11-oxo-2,6,10-triazaspiro[4.6]undecane-2-carboxylate: Another related compound with slight variations in the ring system. The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.

Properties

IUPAC Name

tert-butyl 10-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3/c1-12(2,3)19-11(18)16-7-4-13(9-16)8-10(17)14-5-6-15-13/h15H,4-9H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNRNNHQVKGFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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